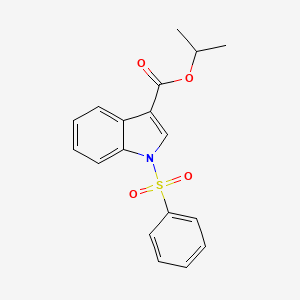
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core, a carboxylic acid group, and a phenylsulfonyl group. The presence of these functional groups makes it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester typically involves multiple steps. One common method is the reductive heterocyclization of nitro compounds. This process involves the generation of carbon monoxide from phenyl formate via decarbonylation with the participation of triethylamine. The method is applicable to the synthesis of various indoles, including indole-3-carboxylic acid esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like toluene and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of various indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: The compound is utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbaldehyde: Another indole derivative used in multicomponent reactions.
Uniqueness
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.
Eigenschaften
CAS-Nummer |
540740-39-4 |
|---|---|
Molekularformel |
C18H17NO4S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
propan-2-yl 1-(benzenesulfonyl)indole-3-carboxylate |
InChI |
InChI=1S/C18H17NO4S/c1-13(2)23-18(20)16-12-19(17-11-7-6-10-15(16)17)24(21,22)14-8-4-3-5-9-14/h3-13H,1-2H3 |
InChI-Schlüssel |
PJCBANQIBXIOOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


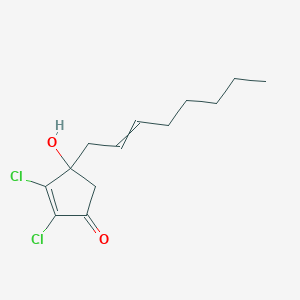
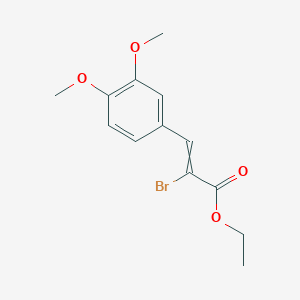
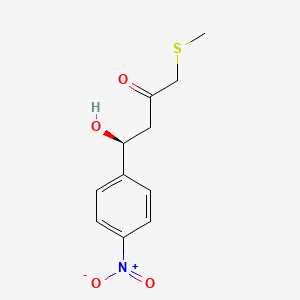
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
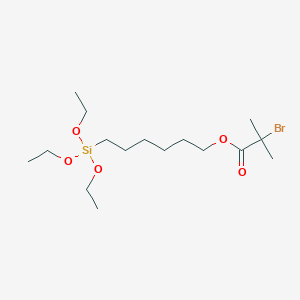

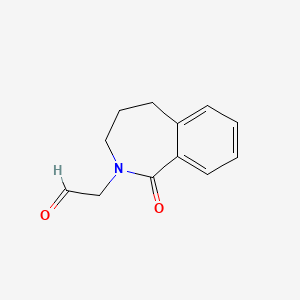

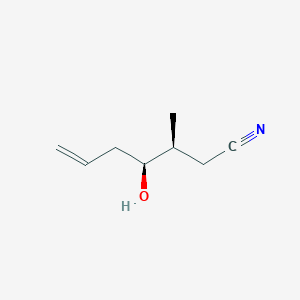
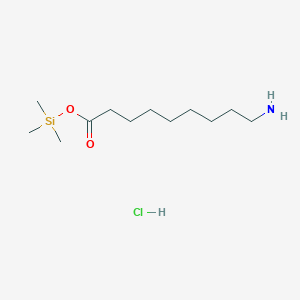
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
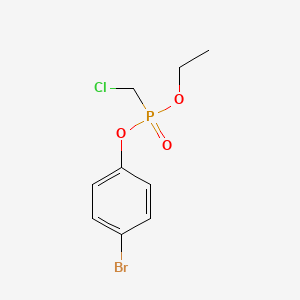
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
